N-(4-Methylphenyl)-N-(methylsulfonyl)glycine
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Overview
Description
N-(4-Methylphenyl)-N-(methylsulfonyl)glycine is an organic compound characterized by the presence of a glycine moiety substituted with a 4-methylphenyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylphenyl)-N-(methylsulfonyl)glycine typically involves the reaction of 4-methylphenylamine with methylsulfonyl chloride to form N-(4-methylphenyl)-N-methylsulfonamide. This intermediate is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methylphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The glycine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used.
Major Products Formed:
Oxidation: 4-Methylbenzoic acid derivatives.
Reduction: N-(4-Methylphenyl)-N-(methylthio)glycine.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Methylphenyl)-N-(methylsulfonyl)glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(4-Methylphenyl)-N-(methylsulfonyl)alanine
- N-(4-Methylphenyl)-N-(methylsulfonyl)valine
- N-(4-Methylphenyl)-N-(methylsulfonyl)leucine
Comparison: N-(4-Methylphenyl)-N-(methylsulfonyl)glycine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-(4-methyl-N-methylsulfonylanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)11(7-10(12)13)16(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIUTLQRQJTQBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357185 |
Source
|
Record name | 2-(4-methyl-N-methylsulfonylanilino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425616-93-9 |
Source
|
Record name | 2-(4-methyl-N-methylsulfonylanilino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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